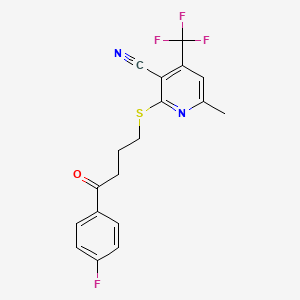

2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

Description

This compound belongs to the nicotinonitrile family, characterized by a pyridine backbone substituted with a nitrile group at position 2. Key structural features include:

- 4-(Trifluoromethyl) group: Enhances metabolic stability and electron-withdrawing effects.

- 6-Methyl substituent: Contributes to steric bulk and lipophilicity.

The 4-fluorophenyl and oxobutyl groups likely enhance polarity compared to purely alkyl-substituted analogs .

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c1-11-9-15(18(20,21)22)14(10-23)17(24-11)26-8-2-3-16(25)12-4-6-13(19)7-5-12/h4-7,9H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNWLOICWWZQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCCCC(=O)C2=CC=C(C=C2)F)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (C₁₈H₁₀BrF₃N₂S₂; 455.31 g/mol)

- Key Differences: 2-Substituent: Bromobenzyl group replaces the 4-oxobutyl chain. Bromine increases molecular weight (455 vs. ~450 g/mol) and polarizability. 6-Substituent: Thienyl group (aromatic heterocycle) instead of methyl.

- Implications :

2-(Ethylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile (CAS 477866-21-0)

- Key Differences: 2-Substituent: Ethylthio group (smaller, non-aromatic) vs. oxobutylthio. 6-Substituent: 4-Methoxyphenyl (electron-donating) vs. methyl. May enhance solubility but reduce metabolic stability.

- Implications :

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile (CAS 444152-08-3)

- Key Differences :

- 2-Substituent : Nitrophenyl-oxoethyl group introduces a strong electron-withdrawing nitro moiety.

- 4- and 6-Substituents : Phenyl and p-tolyl groups replace trifluoromethyl and methyl.

- Implications :

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile

- Key Differences: 2-Substituent: Amino group replaces thioether. Introduces hydrogen-bonding capacity. 4- and 6-Substituents: Bromophenyl and fluorinated methoxymethoxyphenyl add steric complexity.

- Implications: Amino group may improve solubility but increase susceptibility to oxidation. Bromine and methoxymethoxy groups could enhance binding affinity at the cost of bioavailability .

2-((3,3-Dimethyl-2-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

- Key Differences :

- 2-Substituent : Branched dimethyl-oxobutyl chain vs. linear 4-oxobutyl.

- Shared features: Trifluoromethyl and methyl groups at positions 4 and 6.

- Implications :

- Branching may alter conformational flexibility and membrane permeability.

- Similar trifluoromethyl and methyl groups suggest comparable electronic and steric effects at positions 4 and 6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.